2-(1-Methylcyclopropyl)acetaldehyde
Overview
Description
2-(1-Methylcyclopropyl)acetaldehyde is an organic compound with the molecular formula C(_6)H(_10)O It features a cyclopropyl ring substituted with a methyl group and an acetaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclopropyl)acetaldehyde typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the reaction of 1-methylcyclopropane with formaldehyde under acidic conditions to introduce the aldehyde group. Another approach involves the use of Grignard reagents to form the cyclopropyl ring, followed by oxidation to yield the aldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using catalysts to improve yield and selectivity. The process often requires precise control of temperature and pressure to ensure the stability of the cyclopropyl ring and the integrity of the aldehyde group.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylcyclopropyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3))
Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4))
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: 2-(1-Methylcyclopropyl)acetic acid
Reduction: 2-(1-Methylcyclopropyl)ethanol
Substitution: Derivatives with substituted functional groups depending on the nucleophile used
Scientific Research Applications
2-(1-Methylcyclopropyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials due to its reactive aldehyde group and stable cyclopropyl ring.
Mechanism of Action
The mechanism of action of 2-(1-Methylcyclopropyl)acetaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropyl ring may also influence the compound’s reactivity and stability, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylacetaldehyde: Lacks the methyl group on the cyclopropyl ring, which may affect its reactivity and stability.
2-(Cyclopropyl)acetaldehyde: Similar structure but without the methyl substitution, leading to different chemical properties and applications.
2-(1-Methylcyclopropyl)ethanol:
Uniqueness
2-(1-Methylcyclopropyl)acetaldehyde is unique due to the presence of both a cyclopropyl ring and an aldehyde group, which confer distinct chemical properties. The methyl substitution on the cyclopropyl ring further differentiates it from other similar compounds, potentially enhancing its stability and reactivity in various chemical reactions.
Properties
IUPAC Name |
2-(1-methylcyclopropyl)acetaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6(2-3-6)4-5-7/h5H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOXKGAEDFHNSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102861-46-1 | |
Record name | 2-(1-methylcyclopropyl)acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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